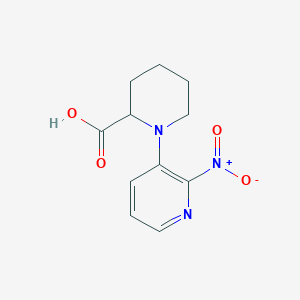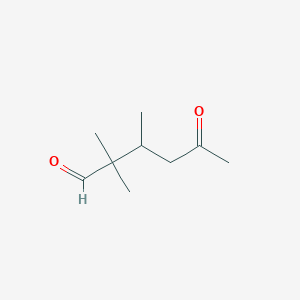
2,2,3-Trimethyl-5-oxohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethyl-5-oxohexanal is an organic compound with a unique structure characterized by the presence of three methyl groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-5-oxohexanal can be achieved through several methods. One common approach involves the oxidation of 2,2,3-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the formation of the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3-trimethylhexanol using a metal catalyst such as palladium or platinum. This method offers higher efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trimethyl-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or hydrazines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2,2,3-trimethylhexanol.
Substitution: Formation of oximes or hydrazones.
Applications De Recherche Scientifique
2,2,3-Trimethyl-5-oxohexanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethyl-5-oxohexanal involves its reactivity at the carbonyl carbon. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also undergo redox reactions, altering its oxidation state and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3-Trimethylhexanal: Lacks the ketone functional group, making it less reactive in certain reactions.
2,2,3-Trimethyl-4-oxohexanal: Similar structure but with the ketone group at a different position, leading to different reactivity and properties.
2,2,3-Trimethyl-5-hydroxyhexanal: Contains a hydroxyl group instead of a ketone, resulting in different chemical behavior.
Propriétés
Numéro CAS |
88245-90-3 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2,2,3-trimethyl-5-oxohexanal |
InChI |
InChI=1S/C9H16O2/c1-7(5-8(2)11)9(3,4)6-10/h6-7H,5H2,1-4H3 |
Clé InChI |
ASTVNWOMIGONEA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)C(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
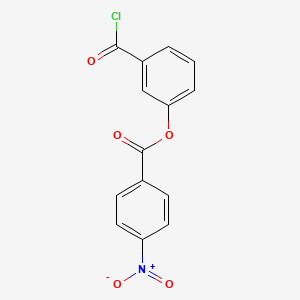
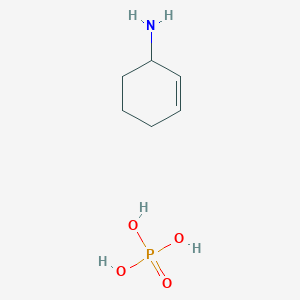


![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
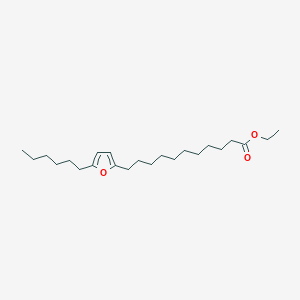
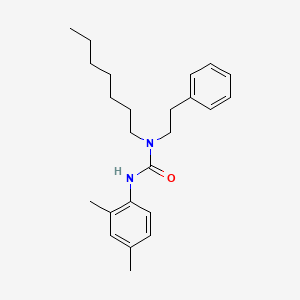
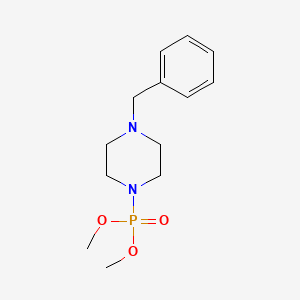
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
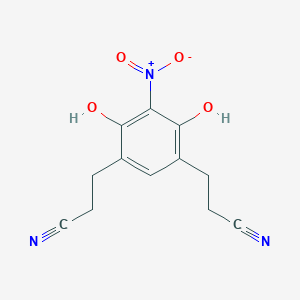

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
